2,4-Dinitrophenyl phenyl sulfide

描述

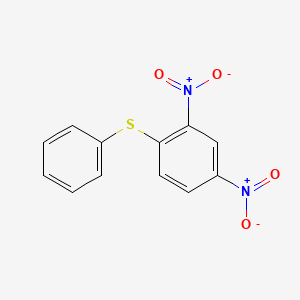

2,4-Dinitrophenyl phenyl sulfide is an organic compound with the molecular formula C12H8N2O4S. It is characterized by the presence of two nitro groups (NO2) attached to a benzene ring, which is further connected to a phenyl sulfide group. This compound is known for its applications in various chemical reactions and its role in scientific research.

准备方法

Synthetic Routes and Reaction Conditions

2,4-Dinitrophenyl phenyl sulfide can be synthesized through the reaction of 2,4-dinitrochlorobenzene with thiophenol in the presence of a base such as sodium hydroxide. The reaction typically takes place in an ethanol solvent and is completed by heating the mixture on a water bath .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may involve continuous monitoring and control of temperature, pressure, and reactant concentrations.

化学反应分析

Types of Reactions

2,4-Dinitrophenyl phenyl sulfide undergoes various chemical reactions, including:

Nucleophilic Substitution: The nitro groups on the benzene ring make the compound susceptible to nucleophilic substitution reactions.

Oxidation: The sulfide group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro groups can be reduced to amines under appropriate conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.

Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride can be employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted phenyl sulfides.

Oxidation: Products include sulfoxides and sulfones.

Reduction: Products include amines.

科学研究应用

2,4-Dinitrophenyl phenyl sulfide is used in various scientific research applications, including:

Chemistry: It serves as a reagent in organic synthesis and analytical chemistry.

Biology: It is used in the study of enzyme mechanisms and protein interactions.

Industry: It is used in the production of dyes, pigments, and other chemical intermediates

作用机制

The mechanism of action of 2,4-Dinitrophenyl phenyl sulfide involves its interaction with nucleophiles and electrophiles. The nitro groups on the benzene ring increase the compound’s electrophilicity, making it reactive towards nucleophiles. The sulfide group can undergo oxidation and reduction reactions, contributing to the compound’s versatility in chemical transformations .

相似化合物的比较

Similar Compounds

2,4-Dinitrophenylhydrazine: Used in the detection of carbonyl compounds.

2,4-Dinitrochlorobenzene: Used in the synthesis of various organic compounds.

Phenyl 2,4-Dinitrophenyl Sulfide: Similar in structure and reactivity.

Uniqueness

2,4-Dinitrophenyl phenyl sulfide is unique due to its combination of nitro groups and a phenyl sulfide group, which imparts distinct reactivity and versatility in chemical reactions. Its ability to undergo multiple types of reactions makes it valuable in various scientific and industrial applications.

生物活性

2,4-Dinitrophenyl phenyl sulfide (DNPS) is a compound of interest due to its diverse biological activities and potential applications in various fields, including medicinal chemistry and environmental science. This article provides a comprehensive overview of the biological activity of DNPS, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

DNPS is characterized by the presence of a dinitrophenyl group attached to a phenyl sulfide moiety. The chemical structure can be represented as follows:

This structure contributes to its reactivity and biological interactions. The compound's properties facilitate its use in nucleophilic substitution reactions, which are critical in understanding its biological mechanisms.

Biological Activity Overview

The biological activity of DNPS can be categorized into several key areas:

- Enzyme Inhibition : DNPS has been shown to inhibit various enzymes, particularly those involved in metabolic pathways. The presence of the dinitrophenyl group enhances its binding affinity to enzyme active sites.

- Antimicrobial Properties : Studies indicate that DNPS exhibits antimicrobial activity against a range of bacterial strains. This makes it a candidate for further exploration in antibiotic development.

- Toxicological Effects : While DNPS shows promise in therapeutic applications, it is also important to note its potential toxic effects on human health and the environment. Research highlights the need for careful evaluation of its safety profile.

The mechanism by which DNPS exerts its biological effects primarily involves:

- Nucleophilic Attack : The phenyl sulfide moiety can undergo nucleophilic attack by amines or other nucleophiles, leading to the formation of various derivatives that may possess enhanced biological activity .

- Electrophilic Interactions : The dinitrophenyl group acts as an electrophile, allowing DNPS to interact with nucleophilic sites on proteins and other biomolecules, potentially leading to enzyme inhibition or modification .

Table 1: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Enzyme Inhibition | Significant inhibition of metabolic enzymes | |

| Antimicrobial | Effective against E. coli and S. aureus | |

| Toxicity | Cytotoxic effects observed in vitro |

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of DNPS against common pathogens. The results indicated that DNPS exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against Escherichia coli, suggesting its potential as an antimicrobial agent.

Case Study: Enzyme Interaction

Research into the enzyme inhibition properties of DNPS revealed that it effectively inhibited acetylcholinesterase activity, which is crucial for neurotransmission. This inhibition suggests possible applications in treating neurological disorders where acetylcholine regulation is disrupted.

属性

IUPAC Name |

2,4-dinitro-1-phenylsulfanylbenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8N2O4S/c15-13(16)9-6-7-12(11(8-9)14(17)18)19-10-4-2-1-3-5-10/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEJUUUJRUDHVBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)SC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。